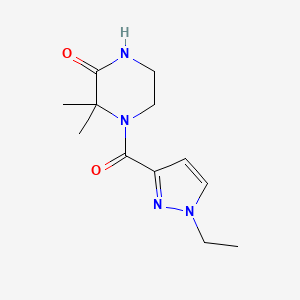

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one

Description

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one is a heterocyclic compound featuring a 3,3-dimethylpiperazin-2-one core substituted at the 4-position with a 1-ethyl-1H-pyrazole-3-carbonyl moiety. This structure combines a rigid piperazinone ring with a lipophilic pyrazole carbonyl group, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or as a scaffold for bioactive molecules .

Properties

IUPAC Name |

4-(1-ethylpyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-4-15-7-5-9(14-15)10(17)16-8-6-13-11(18)12(16,2)3/h5,7H,4,6,8H2,1-3H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTJMGJHRRMJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N2CCNC(=O)C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, the incorporation of the pyrazole moiety into drug formulations has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Compounds containing the pyrazole structure have demonstrated antimicrobial activity against a range of pathogens. The ability of 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one to inhibit bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects

Research has indicated that pyrazole derivatives can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole derivatives. The synthetic routes often utilize carbonylation reactions, which are crucial for introducing the carbonyl group into the pyrazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to environmental degradation .

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being explored for use in coatings and adhesives. The incorporation of this compound can enhance the durability and performance of these materials under various conditions .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of a series of pyrazole derivatives, including this compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : In another study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, suggesting its potential application in developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Core Structure Variations :

- The target compound and 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one () share the 3,3-dimethylpiperazin-2-one core but differ in substituents. The imidazopyridazine group in the latter increases molecular weight (423.48 vs. ~348.44) and may enhance π-π stacking interactions in kinase binding pockets .

- 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one () replaces the pyrazole carbonyl with a 4-fluorophenyl group, reducing lipophilicity (logP ~1.5 vs. ~3.0 estimated for the target) and making it more suitable as a polar scaffold .

Substituent Effects :

- The ethyl-pyrazole carbonyl in the target compound contributes to higher lipophilicity compared to analogs like the fluorophenyl derivative. This could improve membrane permeability but may reduce aqueous solubility .

- The imidazopyridazine substituent in introduces a bulky aromatic system, likely influencing target selectivity in kinase inhibition .

Biological Activity :

- Compounds with pyrazole carbonyl groups (e.g., ) are frequently employed in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding sites. The target compound’s pyrazole moiety may similarly enhance binding affinity .

- The fluorophenyl derivative () lacks a carbonyl group, limiting its direct bioactivity but making it a flexible intermediate for further functionalization .

Pharmacological Considerations

- Toxicity : The imidazopyridazine derivative () carries a GHS warning (H302, H315) for oral toxicity and skin irritation, suggesting that bulkier substituents may introduce safety concerns .

- Solubility : The target compound’s lipophilic pyrazole group may necessitate formulation adjustments (e.g., salt formation or prodrug strategies) to improve bioavailability.

Biological Activity

The compound 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The structural formula of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study involving various substituted pyrazoles demonstrated that compounds with similar structures to this compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory effects. The compound has been evaluated in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that certain pyrazole derivatives can act as selective COX-2 inhibitors, potentially leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been documented extensively. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In particular, studies highlight the importance of substituent groups on the pyrazole ring in enhancing cytotoxicity against tumor cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific functional groups and their positions on the pyrazole ring significantly influence the compound's pharmacological profile. For example:

| Compound Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhance potency against COX enzymes |

| Alkyl substitutions | Improve solubility and bioavailability |

| Aromatic rings | Increase interaction with biological targets |

Case Studies

Case Study 1: Antibacterial Evaluation

A recent study evaluated a series of pyrazole derivatives, including compounds similar to this compound, for their antibacterial properties. The results indicated that modifications at the N-position of the pyrazole ring led to enhanced activity against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory effects, researchers synthesized several derivatives and tested their ability to inhibit COX enzymes. The results showed that specific substitutions on the piperazine moiety significantly increased COX-2 selectivity, suggesting a potential pathway for developing safer anti-inflammatory agents .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group on the pyrazole ring and the carbonyl group in the piperazinone are primary oxidation targets:

-

Ethyl Group Oxidation :

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄ or CrO₃), the ethyl substituent may oxidize to a carboxylic acid, yielding 4-(1-carboxy-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one . Similar ethyl-to-carboxyl conversions are documented for pyrazole derivatives under acidic oxidation . -

Carbonyl Group Oxidation :

The lactam carbonyl is generally stable, but under peroxide-mediated conditions (e.g., H₂O₂/AcOH), adjacent methyl groups may undergo oxidation. For example, the 3,3-dimethyl substituents could form hydroxylated or ketone derivatives .

Reduction Reactions

Reductive modifications target the lactam and pyrazole carbonyl groups:

-

Lactam Reduction :

Treatment with LiAlH₄ in THF reduces the piperazin-2-one ring to a secondary amine, producing 4-(1-ethyl-1H-pyrazole-3-methyl)-3,3-dimethylpiperazine . This mirrors reductions of cyclic amides in PROTAC synthesis . -

Pyrazole Carbonyl Reduction :

NaBH₄ or catalytic hydrogenation (H₂/Pd-C) may reduce the carbonyl to a methylene group, forming 4-(1-ethyl-1H-pyrazol-3-yl)methyl-3,3-dimethylpiperazin-2-one .

Substitution Reactions

The ethyl group and lactam nitrogen are potential nucleophilic/electrophilic sites:

-

Nucleophilic Substitution at Pyrazole :

Alkaline conditions (e.g., NaH/DMF) enable substitution of the ethyl group with alkyl halides (R-X), generating derivatives like 4-(1-propyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one . Reactivity depends on steric and electronic factors . -

Lactam Nitrogen Functionalization :

The piperazinone nitrogen may undergo alkylation or acylation. For instance, reaction with acetyl chloride forms 1-acetyl-4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one , a strategy used in kinase inhibitor synthesis .

Coupling and Condensation Reactions

The carbonyl group facilitates cross-coupling and condensation:

-

Amide Bond Formation :

Reacting with amines (e.g., HBTU/DIPEA) forms new amides, such as 4-(1-ethyl-1H-pyrazole-3-carbonyl)-N-(aryl)-3,3-dimethylpiperazin-2-one . This is analogous to PROTAC linker strategies . -

Schiff Base Formation :

Condensation with primary amines (e.g., NH₂R) under dehydrating conditions yields imine derivatives, useful in metal coordination chemistry .

Halogenation and Cyclization

Electrophilic halogenation and ring-forming reactions are plausible:

-

Pyrazole Halogenation :

Bromination (Br₂/FeBr₃) at the pyrazole’s 5-position produces 4-(1-ethyl-5-bromo-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one , a precursor for Suzuki couplings . -

Cyclization via Lactam Activation :

Treatment with POCl₃ converts the lactam to a chloroimide, enabling nucleophilic ring closure to form fused heterocycles (e.g., pyrazolo-piperazines) .

Key Reaction Table

Mechanistic Insights

Q & A

What are the recommended synthetic routes for 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-dimethylpiperazin-2-one, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves coupling the pyrazole-carboxylic acid derivative with a 3,3-dimethylpiperazin-2-one scaffold. A common method is the use of carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere. For example, highlights the use of DMF and palladium catalysts for analogous triazolo-pyrimidine-piperazine conjugates. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to piperazine), temperature (0–25°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .

How can researchers characterize the structural conformation of this compound using crystallographic methods?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. details the use of SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. Key steps include:

- Growing crystals via slow evaporation (solvent: acetonitrile or ethanol).

- Data collection at low temperatures (100 K) to minimize thermal motion.

- Refinement of torsional angles and hydrogen bonding networks.

For non-crystalline samples, NMR (¹H, ¹³C, 2D-COSY) and IR spectroscopy can confirm functional groups, while mass spectrometry (HRMS) validates molecular weight .

What strategies are effective in evaluating the biological activity of this compound against disease models?

Basic Research Question

Initial screening involves in vitro assays:

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations ().

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).

Advanced studies use in vivo models (e.g., xenograft mice for antitumor activity) with pharmacokinetic profiling (plasma half-life, bioavailability). emphasizes dose optimization (10–50 mg/kg) and toxicity assessments (ALT/AST levels) .

How to address discrepancies in pharmacological data between in vitro and in vivo studies for this compound?

Advanced Research Question

Contradictions often arise from bioavailability differences or metabolic instability. Methodological approaches include:

- Prodrug design : Modify labile groups (e.g., esterify carbonyls) to enhance stability ().

- Metabolite identification : LC-MS/MS analysis of plasma samples to detect degradation products.

- Tissue distribution studies : Radiolabeled compound tracking (³H or ¹⁴C) to assess organ-specific accumulation. notes that structural analogs with methyl substituents showed improved in vivo retention .

What computational methods assist in predicting the binding affinity and selectivity of this compound?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases, GPCRs) identifies potential binding pockets. For selectivity:

- QSAR models : Use Hammett constants or logP values to correlate substituent effects ().

- MD simulations : Analyze ligand-receptor stability (10–100 ns trajectories) in explicit solvent (TIP3P water). shows pyrazole-carbonyl groups form hydrogen bonds with active-site residues, enhancing affinity .

How to optimize the pharmacokinetic properties of this compound through structural modifications?

Advanced Research Question

Key modifications include:

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP (CLogP < 3) for improved solubility.

- Metabolic stability : Replace labile ethyl groups with cyclopropyl or fluorinated analogs ( ).

- Plasma protein binding : Assess via equilibrium dialysis; fluorination often reduces albumin interaction. demonstrates that chromenone-pyrazole hybrids with methoxy substituents increased metabolic half-life by 2-fold .

How can researchers resolve spectral contradictions in NMR data for this compound?

Basic Research Question

Ambiguities in ¹H-NMR (e.g., overlapping piperazine signals) are addressed by:

- Variable temperature NMR : Resolves dynamic effects (e.g., ring-flipping in piperazine).

- 2D techniques : HSQC and HMBC clarify through-space correlations.

- Deuteration studies : Exchangeable protons (e.g., NH) identified via D₂O shake. used ¹³C-NMR to confirm carbonyl resonance at δ 168–170 ppm .

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. specifies that 3,3-dimethylpiperazin-2-one derivatives remain stable for >6 months under these conditions. For handling, use anhydrous solvents (HPLC-grade) and gloveboxes to avoid hydrolysis of the carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.